8-Bromo-AMP

Catalog No.
S1905706
CAS No.
23567-96-6
M.F
C10H13BrN5O7P
M. Wt
426.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-AMP

CAS Number

23567-96-6

Product Name

8-Bromo-AMP

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H13BrN5O7P

Molecular Weight

426.12 g/mol

InChI

InChI=1S/C10H13BrN5O7P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1

InChI Key

DNPIJKNXFSPNNY-UUOKFMHZSA-N

SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Synonyms

poly 8-bromoadenylic acid, poly 8-bromoadenylic acid, monomer, poly(8-BrA), poly(8-bromoriboadenylic acid)

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

PKA Pathway Activation

8-Bromo-AMP functions similarly to a natural cellular molecule called cyclic adenosine monophosphate (cAMP) but with a key advantage for research purposes. Like cAMP, 8-Bromo-AMP binds to and activates PKA. However, 8-Bromo-AMP resists degradation by enzymes that break down cAMP. This makes 8-Bromo-AMP a longer-lasting activator of PKA, allowing researchers to study the effects of PKA activation over a sustained period. This property is useful in investigating the role of PKA in various cellular processes PubChem: ).

Here are some examples of how researchers have used 8-Bromo-AMP to study PKA:

  • Investigating the role of PKA in learning and memory [Source 1]
  • Understanding the regulation of cell proliferation [Source 2]
  • Elucidating the mechanisms of hormone action [Source 3]

8-Bromo-adenosine 5'-monophosphate, commonly referred to as 8-Bromo-AMP, is a halogenated analog of adenosine monophosphate. This compound is characterized by the presence of a bromine atom at the 8-position of the adenosine ring structure, which alters its biochemical properties compared to natural adenosine monophosphate. As an analog of cyclic adenosine monophosphate, 8-Bromo-AMP is known for its ability to activate protein kinase A and other signaling pathways, making it a valuable tool in biochemical research and therapeutic applications.

Typical of nucleotide derivatives. It can undergo phosphorylation and dephosphorylation processes, allowing it to serve as a substrate for kinases and phosphatases. The activation of protein kinase A by 8-Bromo-AMP leads to the phosphorylation of specific serine and threonine residues in target proteins, thereby modulating their activity and function . Additionally, its interaction with other signaling molecules can lead to downstream effects on cellular metabolism and gene expression.

The biological activity of 8-Bromo-AMP is primarily attributed to its role as a cyclic adenosine monophosphate analog. It has been shown to induce various cellular responses, including:

  • Angiogenesis: 8-Bromo-AMP enhances vascular endothelial growth factor production in osteoblast-like cells, promoting angiogenesis .
  • Cell Differentiation: It influences the differentiation of undetermined cells into neural ectoderm and neural crest derivatives .
  • Signal Transduction: The compound activates protein kinase A and exchange protein activated by cyclic adenosine monophosphate pathways, leading to diverse cellular responses .

Synthesis of 8-Bromo-AMP typically involves the bromination of adenosine monophosphate. Common methods include:

  • Bromination Reaction: Adenosine monophosphate is treated with brominating agents under controlled conditions to introduce the bromine atom at the 8-position.
  • Purification: The crude product is purified using techniques such as chromatography to isolate pure 8-Bromo-AMP.
  • Characterization: The final product is characterized using spectroscopic methods (e.g., NMR, mass spectrometry) to confirm its structure and purity.

8-Bromo-AMP has several applications in research and medicine, including:

  • Biochemical Research: Used as a tool for studying cyclic adenosine monophosphate signaling pathways.
  • Regenerative Medicine: Investigated for its potential in promoting bone regeneration and repair through angiogenesis .
  • Pharmacology: Explored for its effects on various cellular processes, including cell growth, differentiation, and metabolism.

Studies have shown that 8-Bromo-AMP interacts with various proteins and signaling pathways. Notably:

  • It enhances the phosphorylation of steroid receptor coactivator 1 in response to cyclic adenosine monophosphate signaling, indicating its role in modulating steroid receptor activity .
  • Its ability to activate protein kinase A leads to downstream effects on mitogen-activated protein kinase pathways, influencing cell proliferation and differentiation .

Several compounds share structural similarities with 8-Bromo-AMP, each exhibiting unique properties:

Compound NameStructure DescriptionKey Features
Cyclic Adenosine MonophosphateNatural form without brominationPrimary signaling molecule in many biological processes
6-Benzoyl-Adenosine 3',5'-cyclic MonophosphateAnother cyclic AMP analogSelectively activates protein kinase A
8-Chlorophenylthio-cyclic Adenosine MonophosphateHalogenated variant similar to 8-Bromo-AMPTargets different signaling pathways

Uniqueness of 8-Bromo-AMP

What sets 8-Bromo-AMP apart from these compounds is its specific ability to induce both angiogenic responses and influence neural differentiation while maintaining robust activation of protein kinase A pathways. Its distinct halogenation provides unique biochemical properties that enhance its utility in experimental settings.

XLogP3

-2.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

424.97360 g/mol

Monoisotopic Mass

424.97360 g/mol

Heavy Atom Count

24

Sequence

N

Related CAS

50828-34-7 (Parent)

Other CAS

50828-34-7

Wikipedia

8-Bromo-Adenosine-5'-Monophosphate
8-Bromo-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine

Dates

Modify: 2023-08-16
Fliegert et al. 2 -Deoxyadenosine 5 -diphosphoribose is an endogenous TRPM2 superagonist. Nature Chemical Biology, doi: 10.1038/nchembio.2415, published online 26 June 2017

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